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Compound of Interest

Compound Name: Methyl isobutyrate

Cat. No.: B031535 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction to Methyl Isobutyrate
Methyl isobutyrate (CAS: 547-63-7; FEMA No: 2694) is a volatile ester recognized for its

characteristic fruity, sweet, and ethereal aroma, often described as reminiscent of apple,

pineapple, and apricot.[1][2] Its pleasant and versatile sensory profile makes it a valuable

ingredient in the flavor and fragrance industry.[1][3] It is commonly used as a flavoring agent in

a variety of food products and as a fragrance component in perfumes, cosmetics, and personal

care items.[1][3][4] Methyl isobutyrate is found naturally in various fruits such as apples,

bananas, strawberries, and melons. This document provides detailed application notes and

experimental protocols for the utilization of methyl isobutyrate in flavor and fragrance

research.

Physicochemical and Sensory Properties
A comprehensive understanding of the physicochemical and sensory properties of methyl
isobutyrate is essential for its effective application.

Quantitative Data Summary
The following tables summarize the key quantitative data for methyl isobutyrate.

Table 1: Physicochemical Properties of Methyl Isobutyrate
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Property Value Reference

Molecular Formula C₅H₁₀O₂ [5]

Molecular Weight 102.13 g/mol [5]

CAS Number 547-63-7 [1]

FEMA Number 2694 [6][7]

Appearance Colorless liquid [1]

Boiling Point 92.3 °C

Flash Point 3.3 °C (38 °F) [4]

Specific Gravity 0.891 g/mL at 25 °C

Refractive Index 1.384 at 20 °C

Solubility
Soluble in alcohol, slightly

soluble in water
[1]

Table 2: Sensory Properties of Methyl Isobutyrate

Property Description Reference

Odor Profile
Fruity, sweet, ethereal, apple,

pineapple, apricot
[1][2]

Flavor Profile Sweet, fruity, ethereal [4]

Odor Threshold (in water) 0.0019 ppm [1]

Typical Usage Levels (Food) See Table 3 [4]

IFRA Usage Recommendation

(Fragrance)

Up to 1.0% in fragrance

concentrate
[4]

Table 3: Typical Usage Levels of Methyl Isobutyrate in Food Products
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Food Category Typical Level (ppm)

Beverages 5 - 20

Ice Cream, Ices 10 - 40

Candy 20 - 50

Baked Goods 30 - 60

Chewing Gum 100 - 300

Experimental Protocols
The following sections provide detailed protocols for the application of methyl isobutyrate in

flavor and fragrance research.

Sensory Evaluation Protocol
This protocol outlines the procedure for the sensory evaluation of methyl isobutyrate to

determine its odor and flavor profile.

Objective: To characterize the sensory attributes of methyl isobutyrate at different

concentrations.

Materials:

Methyl isobutyrate (food grade)

Odorless, tasteless solvent (e.g., propylene glycol for flavor, dipropylene glycol for fragrance)

Deionized water

Glass vials with PTFE-lined caps

Graduated pipettes

Sensory evaluation booths

Odor-free sample cups
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Palate cleansers (e.g., unsalted crackers, water)

Trained sensory panel (8-12 members)

Procedure:

Sample Preparation:

Prepare a stock solution of 1% methyl isobutyrate in the chosen solvent.

From the stock solution, prepare a series of dilutions in deionized water (for flavor) or the

solvent (for odor) at concentrations of 1 ppm, 5 ppm, 10 ppm, and 20 ppm.

Prepare a blank sample containing only the solvent or water.

Panelist Training:

Familiarize the panelists with the sensory attributes commonly associated with fruity esters

(e.g., sweet, fruity, apple, pineapple, ethereal).

Provide reference standards for each attribute.

Evaluation:

Present the samples to the panelists in a randomized and blind manner.

Instruct panelists to first evaluate the odor of each sample by sniffing from the cup.

For flavor evaluation, instruct panelists to take a small sip, hold it in their mouth for a few

seconds, and then expectorate.

Panelists should cleanse their palate with water and unsalted crackers between samples.

Data Collection:

Panelists will rate the intensity of each sensory attribute on a labeled magnitude scale

(e.g., 0 = not perceptible, 10 = very strong).

Panelists should also provide descriptive terms for the perceived aroma and flavor.
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Data Analysis:

Analyze the intensity ratings using statistical methods (e.g., ANOVA) to determine

significant differences between concentrations.

Compile the descriptive terms to create a sensory profile for each concentration.

Protocol for Creating an Apple Flavor Formulation
This protocol describes a basic methodology for creating a simple apple flavor formulation

incorporating methyl isobutyrate.

Objective: To develop a model apple flavor using methyl isobutyrate as a key component.

Materials:

Methyl isobutyrate

Other apple-related flavor chemicals (e.g., ethyl acetate, hexyl acetate, trans-2-hexenal,

beta-damascenone)

Propylene glycol (solvent)

Glass beakers and stirring rods

Analytical balance

Droppers or micropipettes

Procedure:

Base Accord Creation:

Begin by creating a simple base accord that provides the foundational fruity notes of an

apple.

In a beaker, combine the following components (example ratios):

Ethyl acetate: 40%
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Hexyl acetate: 20%

Methyl isobutyrate: 15%

Addition of Character-Defining Components:

To add complexity and a more realistic apple character, introduce smaller amounts of

other key compounds.

Add trans-2-hexenal (for a green, leafy note) at approximately 1-2%.

Incorporate beta-damascenone (for a sweet, floral, cooked apple note) at a very low

concentration (e.g., 0.1-0.5%).

Blending and Maturation:

Thoroughly mix all components in the propylene glycol solvent.

Allow the flavor blend to mature for at least 24 hours in a sealed, dark container to allow

the aromas to meld.

Evaluation and Refinement:

Evaluate the flavor by dipping a smelling strip into the blend and by tasting a diluted

solution (e.g., 0.1% in sugar water).

Based on the sensory feedback, adjust the ratios of the components to achieve the

desired apple profile. For instance, increase methyl isobutyrate for a sweeter, more

pineapple-like nuance.

Protocol for Fragrance Formulation with a Fruity Note
This protocol provides a basic framework for incorporating methyl isobutyrate into a simple

floral-fruity fragrance.

Objective: To create a fragrance with a prominent fruity top note using methyl isobutyrate.

Materials:
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Methyl isobutyrate

Other fragrance raw materials (e.g., bergamot, hedione, rose oxide, iso E super, galaxolide)

Perfumer's alcohol (ethanol)

Glass bottles with spray atomizers

Pipettes or droppers

Procedure:

Formulation Design:

Design a simple fragrance structure with top, middle, and base notes.

Top Notes: Methyl isobutyrate, Bergamot

Middle Notes: Hedione, Rose Oxide

Base Notes: Iso E Super, Galaxolide

Compounding:

In a glass bottle, combine the fragrance raw materials according to the desired ratios. An

example formulation could be:

Bergamot: 10%

Methyl isobutyrate: 5%

Hedione: 20%

Rose Oxide: 1%

Iso E Super: 30%

Galaxolide: 14%
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Perfumer's alcohol: 20%

Maceration:

Seal the bottle and allow the fragrance to macerate for at least one week in a cool, dark

place. This allows the different components to blend and harmonize.

Evaluation:

After maceration, evaluate the fragrance by spraying it on a smelling strip and on the skin.

Assess the evolution of the fragrance from the initial fruity top notes to the floral heart and

the woody-musky base.

Adjust the formula as needed. For a more pronounced fruity opening, the percentage of

methyl isobutyrate can be increased.

Visualizations
Olfactory Signal Transduction Pathway
The perception of methyl isobutyrate's aroma is initiated by its interaction with olfactory

receptors in the nasal cavity. This interaction triggers a complex signaling cascade.

Olfactory Cilia

Olfactory Sensory Neuron

Methyl Isobutyrate Odorant ReceptorBinds to
G-protein (Golf)

Activates Adenylyl CyclaseActivates cAMPConverts ATP to

ATP

CNG ChannelOpens
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Depolarization Action Potential to Brain

Click to download full resolution via product page

Caption: Olfactory signal transduction pathway for odorant perception.

Experimental Workflow for Sensory Evaluation
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A structured workflow is crucial for obtaining reliable sensory data.

Preparation

Evaluation

Data Analysis

Sample Preparation
(Dilutions of Methyl Isobutyrate)
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Sample Presentation

Panelist Training
(Attribute Familiarization)
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Palate Cleansing Data Collection
(Intensity Ratings & Descriptors)

Repeat for
each sample

Statistical Analysis (ANOVA)

Generation of Sensory Profile

Click to download full resolution via product page

Caption: Workflow for the sensory evaluation of methyl isobutyrate.
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Logical Relationship in Flavor Creation
The creation of a flavor is a systematic process of blending key components.

Target Flavor Profile

Apple Sweet Fruity

Base Accord

Ethyl Acetate Hexyl Acetate Methyl Isobutyrate

Defines

Final Flavor

Balanced Apple Flavor

Forms Foundation

Character Components

trans-2-Hexenal (Green) Beta-Damascenone (Cooked)

Adds Complexity

Click to download full resolution via product page

Caption: Logical relationship of components in apple flavor creation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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